N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Isoquinolinesulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II in complex with a derivative of the compound has revealed unusual inhibitor binding modes, providing clues for designing more selective inhibitors for isozymes like the cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).
Molecular Docking Studies
Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives, a related compound, have shown high selectivity and potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies help in understanding the interaction of these compounds with the enzymes, guiding the development of inhibitors for conditions such as Alzheimer's disease (Soyer et al., 2016).
Anticancer and Antitumor Activity
Compounds derived from N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide have shown potential anticancer and antitumor activities. For instance, derivatives have demonstrated significant potency against tumor cells in vitro, indicating a strong dependence of potency on the position of substitution on the anthracene nucleus, suggesting their potential in cancer treatment strategies (Sami et al., 1995).
Neuropharmacological Applications
The novel synthesis of selective Ca2+/calmodulin-dependent protein kinase II inhibitor, KN-93, a chemically similar compound, illustrates the compound's potential in neuropharmacological applications. KN-93's ability to inhibit dopamine (DA) formation in PC12h cells by modulating the reaction rate of tyrosine hydroxylase suggests its utility in studying catecholamine metabolism and potentially treating related disorders (Sumi et al., 1991).
Antimicrobial Activity
Research into the antimicrobial properties of related sulfonamide derivatives has demonstrated significant activity against various bacterial and fungal strains. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-9-8-14-4-5-16(10-15(14)12-21)20-27(23,24)19-11-17(25-2)6-7-18(19)26-3/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJLXYMNJGNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.